(6H-Perfluorohexyl)trifluorooxirane
Overview
Description
(6H-Perfluorohexyl)trifluorooxirane is a fluorinated organic compound with the molecular formula C8HF15O. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various scientific and industrial applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6H-Perfluorohexyl)trifluorooxirane typically involves the reaction of perfluorohexyl iodide with trifluoroethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a silver salt, to facilitate the formation of the oxirane ring. The reaction conditions usually include a temperature range of 0-50°C and a pressure of 1-5 atm .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction equipment to ensure consistent product quality. The reaction is typically carried out in a continuous flow reactor to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(6H-Perfluorohexyl)trifluorooxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorohexanoic acid.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can replace the trifluorooxirane group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed
Major Products Formed
Oxidation: Perfluorohexanoic acid.
Reduction: Perfluorohexanediol.
Substitution: Various substituted perfluorohexyl derivatives
Scientific Research Applications
(6H-Perfluorohexyl)trifluorooxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings
Mechanism of Action
The mechanism of action of (6H-Perfluorohexyl)trifluorooxirane involves its interaction with various molecular targets and pathways. The compound’s high electronegativity and stability allow it to form strong bonds with other molecules, influencing their chemical behavior. In biological systems, it can interact with proteins and enzymes, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Perfluorohexane: A fully fluorinated alkane with similar thermal stability but lacking the oxirane ring.
Trifluoroethylene oxide: A simpler fluorinated epoxide with different reactivity and applications.
Perfluorohexanoic acid: An oxidation product of (6H-Perfluorohexyl)trifluorooxirane with distinct chemical properties.
Uniqueness
This compound is unique due to its combination of a perfluorinated alkyl chain and an oxirane ring. This structure imparts both high stability and reactivity, making it valuable for a wide range of applications in research and industry .
Properties
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-2,3,3-trifluorooxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15O/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21)8(22,23)24-7/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBLPVMIOWIOJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF15O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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